molecular formula C40H50N4O8 B137156 di-Heedp CAS No. 151337-74-5

di-Heedp

Cat. No. B137156
M. Wt: 714.8 g/mol
InChI Key: CCRJYNJIQSZPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-Heedp, also known as di(2-ethylhexyl) diphosphate, is a phosphoric acid ester that has been extensively studied for its potential use in scientific research. This compound is commonly used as a solvent and extractant for various metals and minerals due to its excellent solubility in organic solvents. In recent years, di-Heedp has gained attention for its potential as a chelating agent in biochemical and physiological research.

Mechanism Of Action

Di-Heedp acts as a chelating agent by forming stable complexes with metal ions. This process involves the coordi-Heedpnation of the metal ion with the oxygen atoms in the phosphate groups of di-Heedp-Heedp. The resulting complex is highly stable and can be used to isolate and study metal ions in biological systems.

Biochemical And Physiological Effects

Di-Heedp has been shown to have minimal toxicity and does not have any known side effects on biological systems. This compound has been used in various studi-Heedpes to investigate the role of metal ions in biological processes such as enzyme activity and protein structure. Addi-Heedptionally, di-Heedp-Heedp has been used in the extraction and purification of proteins and enzymes.

Advantages And Limitations For Lab Experiments

Di-Heedp has several advantages for use in lab experiments. It is a highly soluble compound that can be easily di-Heedpssolved in organic solvents, making it a useful tool for extraction and purification of proteins and enzymes. Addi-Heedptionally, di-Heedp-Heedp has high affinity for metal ions, making it a useful tool for studying the role of metal ions in biological systems.
However, there are also limitations to the use of di-Heedp-Heedp in lab experiments. This compound can be di-Heedpfficult to synthesize and purify, which can lead to variability in experimental results. Addi-Heedptionally, di-Heedp-Heedp can be expensive to produce, which can limit its use in certain research applications.

Future Directions

There are several future di-Heedprections for research on di-Heedp-Heedp. One potential area of study is the use of di-Heedp-Heedp as a tool for investigating the role of metal ions in neurological di-Heedpsorders such as Alzheimer's di-Heedpsease. Addi-Heedptionally, di-Heedp-Heedp could be used in the development of new chelating agents for use in medi-Heedpcal treatments. Finally, further research could be conducted on the synthesis and purification of di-Heedp-Heedp to improve its use in lab experiments.
Conclusion
In conclusion, di-Heedp-Heedp is a phosphoric acid ester that has potential use as a chelating agent in biochemical and physiological research. This compound has high affinity for metal ions and can be used to study the role of metal ions in biological systems. While there are advantages and limitations to the use of di-Heedp-Heedp in lab experiments, there are several future di-Heedprections for research on this compound that could lead to new di-Heedpscoveries in the field of biochemistry and physiology.

Synthesis Methods

Di-Heedp can be synthesized through the reaction between 2-ethylhexanol and phosphorus oxychloride. This reaction produces di-Heedp(2-ethylhexyl) hydrogen phosphate, which can be further reacted with sodi-Heedpum hydroxide to produce di-Heedp-Heedp. The purity of the final product can be improved through various purification techniques such as di-Heedpstillation and recrystallization.

Scientific Research Applications

Di-Heedp has been extensively studi-Heedped for its potential use as a chelating agent in biochemical and physiological research. This compound has been shown to have high affinity for various metal ions such as copper, zinc, and iron. This property makes it a useful tool for studying the role of metal ions in biological systems. Di-Heedp has also been used in the extraction and purification of proteins and enzymes.

properties

CAS RN

151337-74-5

Product Name

di-Heedp

Molecular Formula

C40H50N4O8

Molecular Weight

714.8 g/mol

IUPAC Name

methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C40H50N4O8/c1-21-27(9-11-37(47)49-7)33-20-34-28(10-12-38(48)50-8)22(2)30(42-34)18-35-40(26(6)52-16-14-46)24(4)32(44-35)19-36-39(25(5)51-15-13-45)23(3)31(43-36)17-29(21)41-33/h17-20,25-26,43-46H,9-16H2,1-8H3

InChI Key

CCRJYNJIQSZPJE-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO

synonyms

2,4-di-(2-hydroxyethoxy)ethyl-deuteroporphyrin IX
di-HEEDP

Origin of Product

United States

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